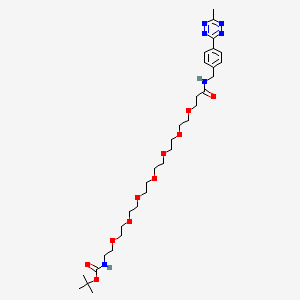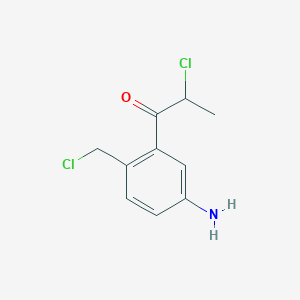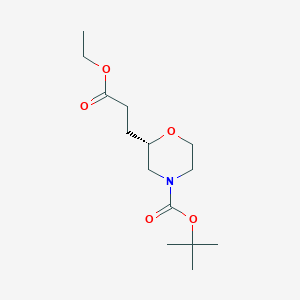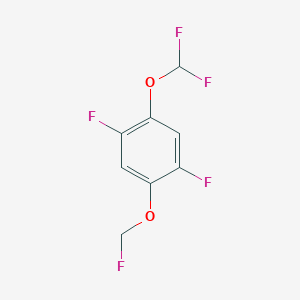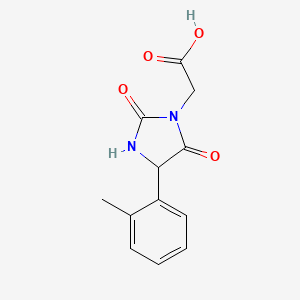![molecular formula C11H13N3 B14037363 {[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From alpha-halo ketones: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
These reactions are commonly performed under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Aplicaciones Científicas De Investigación
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparación Con Compuestos Similares
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine apart is its unique substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(3-imidazol-1-ylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13N3/c1-12-8-10-3-2-4-11(7-10)14-6-5-13-9-14/h2-7,9,12H,8H2,1H3 |
Clave InChI |
OERFMSRLPICYRH-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=CC=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


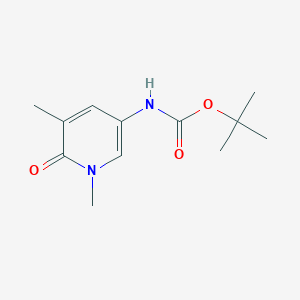
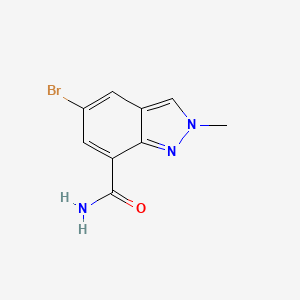
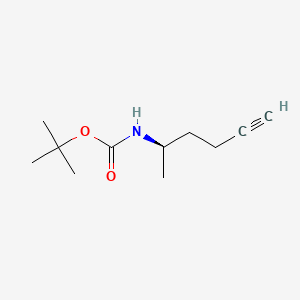
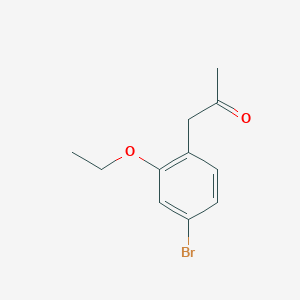
![exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)
